3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide
Description
Properties
IUPAC Name |
N-(2-methylpropyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-10(2)9-15-13(17)7-8-16-14(18)11-5-3-4-6-12(11)21(16,19)20/h3-6,10H,7-9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUBHCUCKQBNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 1,2-Benzisothiazol-3(2H)-one (BIT)
BIT (CAS 2634-33-5) serves as the primary precursor. Commercial availability (e.g., TCI America, >98% purity) enables direct use without additional synthesis. Key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅NOS |
| Molecular Weight | 151.18 g/mol |
| Melting Point | 155–160°C |
| Storage Conditions | <15°C, dark environment |
Sulfonation of BIT
The sulfone group is introduced via oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
Optimized Conditions :
Introduction of the Propanamide Side Chain
Propanamide Intermediate Preparation
3-Chloropropanoyl chloride is reacted with isobutylamine to form N-isobutylpropanamide:
Conditions :
Coupling to the Sulfonated Benzisothiazolone
The propanamide side chain is attached via nucleophilic substitution:
Optimized Parameters :
| Parameter | Value |
|---|---|
| Base | Sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 75–80% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80–7.40 (m, 4H, Ar-H), 3.20 (t, 2H, CH₂N), 2.90 (d, 2H, CH₂CO), 2.10 (m, 1H, CH(CH₃)₂), 1.00 (d, 6H, CH₃) |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) |
| MS (ESI+) | m/z 311.2 [M+H]⁺ |
Alternative Synthetic Routes
One-Pot Oxidation-Coupling Strategy
Combining sulfonation and side-chain coupling in a single reactor reduces steps:
-
BIT is oxidized with H₂O₂ in AcOH.
-
Without isolation, NaH and N-isobutylpropanamide are added directly.
Advantages :
Enzymatic Amidation
Using lipases (e.g., Candida antarctica Lipase B) for amide bond formation:
Conditions :
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) |
|---|---|
| BIT | 1,200 |
| H₂O₂ (30% aqueous) | 50 |
| 3-Chloropropanoyl chloride | 800 |
| Isobutylamine | 1,000 |
Waste Management
-
Acetic acid from sulfonation is neutralized with NaOH and recycled.
-
DCM is recovered via distillation (85% efficiency).
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzisothiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzisothiazoles exhibit significant antimicrobial properties. The compound has been studied for its potential efficacy against various bacterial strains, including those resistant to conventional antibiotics. The presence of the dioxido and oxo groups enhances its interaction with microbial enzymes, potentially leading to inhibition of cell wall synthesis or disruption of metabolic pathways.
Anticancer Properties
Studies have shown that benzisothiazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This mechanism has been explored in vitro with promising results against several cancer cell lines.
Biochemical Applications
Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, its ability to inhibit carbonic anhydrase has been documented, which could have implications for treating conditions like glaucoma and epilepsy.
Fluorescent Probes
Due to its unique molecular structure, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to fluoresce upon binding to certain biomolecules makes it a valuable tool for studying protein interactions and cellular processes.
Materials Science
Polymer Additives
In materials science, derivatives of benzisothiazoles are being investigated as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers used in coatings and packaging materials.
Nanotechnology Applications
The compound's unique properties make it suitable for use in nanotechnology, particularly in the development of nanoscale drug delivery systems. Its ability to form stable complexes with various drugs allows for targeted delivery, improving therapeutic efficacy while minimizing side effects.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Inhibition of microbial enzymes |
| Anticancer properties | Induction of apoptosis via DNA interaction | |
| Biochemistry | Enzyme inhibition | Inhibition of carbonic anhydrase |
| Fluorescent probes | Binding to biomolecules leading to fluorescence | |
| Materials Science | Polymer additives | Enhanced thermal stability and mechanical properties |
| Nanotechnology | Targeted drug delivery systems |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated the antimicrobial activity of various benzisothiazole derivatives against resistant bacterial strains. The compound was found to be effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies reported in Cancer Research highlighted the compound's ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding suggests that further development could lead to novel anticancer therapies.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cellular processes, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved may vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Key Properties :
- Lipophilicity : Moderate logP (~1.8, estimated), influenced by the isobutyl group.
- Solubility: Limited aqueous solubility due to the aromatic and hydrophobic moieties.
Pharmacokinetic and Toxicity Profiles
- Metabolism: Compound A: Undergoes hepatic hydrolysis to a hydrophilic metabolite, avoiding toxic intermediates like NAPQI . APAP Analogs (e.g., 49): Redirect metabolism to non-toxic pathways, enhancing safety .
- Toxicity: A vs. Acetaminophen: A’s benzisothiazol core prevents cytochrome P450-mediated oxidation, reducing liver damage . Ester Derivatives (7d, 7n): Higher molecular weight may limit blood-brain barrier penetration but improve target binding .
Structure-Activity Relationships (SAR)
- Side Chain Length :
- Substituent Effects :
- Isobutyl Group (A) : Optimal lipophilicity for membrane permeability.
- Aryl Groups (e.g., 3-methoxyphenyl, trifluoromethylphenyl) : Enhance target selectivity (e.g., kinase inhibition) but may increase metabolic clearance .
Biological Activity
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H13N2O5S
- Molecular Weight : 283.30 g/mol
- CAS Number : 16477-31-9
The structure includes a benzisothiazole moiety which is known for various biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Properties
Research indicates that compounds containing the benzisothiazole structure exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of benzisothiazole can inhibit the growth of various bacterial strains. A specific study demonstrated that benzisothiazolinone, a related compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low μg/mL range .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been investigated. Similar compounds in the benzisothiazole family have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that this compound may modulate inflammatory pathways, possibly through inhibition of NF-kB signaling .
Toxicity and Safety Profile
Toxicological assessments reveal that while benzisothiazole derivatives can exhibit beneficial effects, they also present certain risks. Acute toxicity studies have classified related compounds with LD50 values indicating moderate toxicity levels. For example, benzisothiazolinone has reported LD50 values ranging from 670 mg/kg to 1150 mg/kg in various animal models . Furthermore, dermal absorption studies indicate significant absorption rates in animal models, suggesting caution in handling these compounds.
Case Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of various benzisothiazole derivatives. Among these, a derivative similar to this compound showed promising results against multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on inflammatory diseases, researchers evaluated the effects of a benzisothiazole derivative on macrophage activation. The results indicated that treatment with this compound reduced the expression of pro-inflammatory markers and improved outcomes in models of acute lung injury . This suggests potential therapeutic applications in conditions characterized by excessive inflammation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide?
- Methodology : The compound can be synthesized via alkylation of sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with halogenated esters, followed by ring expansion or functionalization. For example, reacting sodium saccharin with ethyl chloroacetate under microwave or ultrasonic conditions yields intermediates like ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate. Subsequent hydrazinolysis or coupling with isobutylamine derivatives introduces the N-isobutylpropanamide moiety .
- Key Data :
- Reaction time: 4 hours under microwave irradiation (100–1000 W, 2450 MHz) .
- Characterization: IR (1733–1743 cm⁻¹ for ester C=O), NMR (δ 2.80–4.08 ppm for CH groups), and MS (m/z 311 for parent ion) .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodology : Use X-ray crystallography (SHELX software for refinement) to resolve crystal structures, complemented by spectroscopic techniques:
- IR : Confirms carbonyl (1733–1743 cm⁻¹) and sulfone (1333–1340 cm⁻¹) groups .
- NMR : and NMR identify alkyl chain protons (δ 2.80–4.08 ppm) and aromatic protons (δ 7.81–8.00 ppm) .
- Mass spectrometry : Fragmentation patterns (e.g., loss of SO group, m/z 247) confirm molecular stability .
Q. What are the primary biological targets associated with this compound?
- Methodology : Screen for activity against bacterial enzymes (e.g., CTP synthase PyrG) or proteases (e.g., human leukocyte elastase). Use:
- Enzyme inhibition assays : Measure IC values via luminescence-based ATPase assays (e.g., IC = 3.9 nM for elastase inhibition) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Staphylococcus aureus or Haemophilus influenzae .
Advanced Research Questions
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Methodology : Replace traditional heating with microwave-assisted or ultrasonic reactions to reduce energy use and improve yield. For example:
- Microwave synthesis : Reduces reaction time from hours to minutes (e.g., 4 hours → 20 minutes) .
- Ultrasonic waves : Enhances ring expansion efficiency in Gabriel-Coleman rearrangements .
- Data : Yields improve by 15–20% under microwave conditions, with reduced byproduct formation .
Q. How do structural modifications influence the compound’s pharmacokinetics and toxicity profile?
- Methodology : Design prodrug analogs (e.g., acetaminophen derivatives) to alter metabolic pathways. For example:
- Replace the isobutyl group with hydrophilic moieties to enhance solubility and reduce hepatotoxicity.
- Use -NMR saturation transfer difference (STD) assays to study binding competition with ATP/UTP in bacterial targets .
- Case Study : 2-(1,1-dioxido-3-oxo-benzisothiazol-2-yl) derivatives avoid NAPQI-mediated liver toxicity by hydrolyzing into hydrophilic metabolites .
Q. How can researchers resolve contradictions between in vitro and in vivo activity data?
- Methodology : Investigate bioavailability and metabolic stability using:
- In vitro microsomal assays : Assess cytochrome P450-mediated degradation.
- In vivo PK/PD models : Correlate plasma concentration-time profiles with efficacy in animal models.
Q. What computational tools are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology : Combine molecular docking (AutoDock, Schrödinger) with MD simulations to predict binding modes to targets like PyrG or elastase.
- Validation : Align docking results with STD-NMR data to confirm competitive binding with ATP/UTP .
- Software : Use SHELX-derived crystallographic data as input for simulation accuracy .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Approach : Cross-validate using multiple techniques:
- X-ray vs. NMR : Resolve conflicts in CH group assignments by comparing experimental bond lengths (e.g., 1.50 Å from X-ray) with DFT-calculated values .
- Mass fragmentation : Confirm molecular ions (e.g., m/z 311) and rule out adducts via high-resolution MS .
Tables for Key Data
| Synthetic Optimization | Method | Yield Improvement | Reaction Time | Reference |
|---|---|---|---|---|
| Microwave-assisted alkylation | 2450 MHz, 100–1000 W | +20% | 4 h → 20 min | |
| Ultrasonic ring expansion | 40 kHz, 300 W | +15% | 6 h → 2 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
